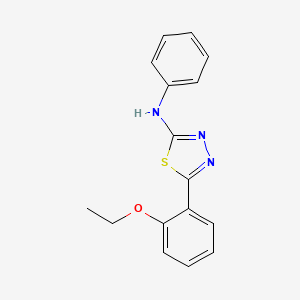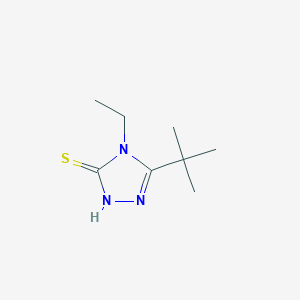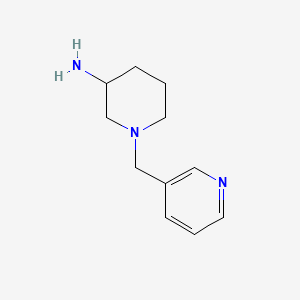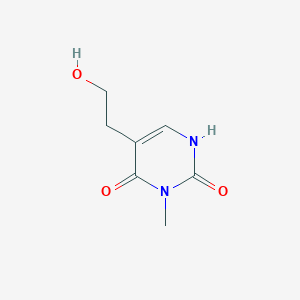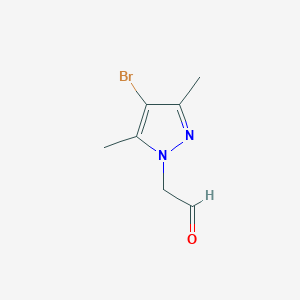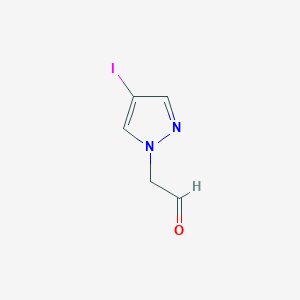![molecular formula C24H25N3O3 B1327087 2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid CAS No. 1172525-00-6](/img/structure/B1327087.png)
2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The yield of the synthesized compound was reported to be 95% .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopy techniques. For instance, 1H-NMR and 13C-NMR spectra provide key information in the establishment of structural assignments .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been synthesized using diimide reduction methods, presenting a simple and economical approach with effective yields (Deepa et al., 2012).
Potential Pharmacological Activities
- Derivatives of this compound, specifically the 3,5-diphenyl-1H-pyrazole derivatives, have demonstrated considerable sedative, local anesthetic, and anti-inflammatory activities in animal models (Bondavalli et al., 1990).
Applications in Anticancer Research
- Certain derivatives are being explored as Aurora kinase inhibitors, which may be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial and Antifungal Activities
- Various pyrazole derivatives synthesized from this compound have shown promising antibacterial and antifungal activities in laboratory tests (Swarnkar et al., 2014).
Potential in Treating Neurodegenerative Disorders
- Some pyrazoline derivatives, related to the core structure, have been studied for their anticholinesterase effects, indicating potential applications in treating neurodegenerative disorders (Altıntop, 2020).
Antioxidant Properties
- Certain derivatives have exhibited notable antioxidant activity, underlining their potential therapeutic utility (Sallam et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(1,3-diphenylpyrazole-4-carbonyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17(24(29)30)18-12-14-26(15-13-18)23(28)21-16-27(20-10-6-3-7-11-20)25-22(21)19-8-4-2-5-9-19/h2-11,16-18H,12-15H2,1H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFPOPYNMDECEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)
![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)




